6-Imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile
Description
Properties
CAS No. |
6517-32-4 |
|---|---|
Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
6-imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H10N4S/c1-17-12-15-8-9(7-13)11(14)16(12)10-5-3-2-4-6-10/h2-6,8,14H,1H3 |
InChI Key |
CXHLVVKGAHAXTL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N)N1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-2-(methylthio)-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(methylthio)pyrimidine-4,6-diamine with benzaldehyde and malononitrile in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution at C-4 Position
The methylsulfanyl group at C-2 exhibits susceptibility to nucleophilic displacement. Reaction with secondary amines under basic conditions replaces SCH₃ with amine substituents:
Reaction Scheme
6-Imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile + Morpholine
→ 6-Imino-4-morpholino-2-oxo-1-phenylpyrimidine-5-carbonitrile + CH₃SH
Conditions
Key Observations
| Amine Used | Product Structure | Yield (%) |
|---|---|---|
| Morpholine | 4-Morpholino derivative | 60 |
| Piperidine | 4-Piperidino derivative | 55 |
IR spectroscopy confirms loss of SCH₃ (disappearance of 665 cm⁻¹ S–C stretch) and new N–H stretches at 3,200–3,400 cm⁻¹ .
Cyclocondensation Reactions
The cyano group participates in heterocycle formation. Reaction with hydrazine hydrate forms pyrazolo[3,4-d]pyrimidine derivatives:
Reaction Pathway
this compound + Hydrazine
→ 6-Amino-1-phenylpyrazolo[3,4-d]pyrimidine-5-carbonitrile
Conditions
Mechanism
-
Hydrazine attacks the cyano group, forming an amidrazone intermediate.
-
Intramolecular cyclization eliminates NH₃.
Biological Relevance
Resultant pyrazolo-pyrimidines show anticancer activity (IC₅₀: 3.7–28 μM against P. falciparum) .
Oxidation of Methylsulfanyl Group
Controlled oxidation converts SCH₃ to sulfoxide or sulfone derivatives:
Oxidation Products
| Oxidizing Agent | Product |
|---|---|
| H₂O₂ (30%) | 2-Methylsulfinyl derivative |
| mCPBA | 2-Methylsulfonyl derivative |
Conditions
Impact on Reactivity
Sulfone derivatives exhibit enhanced electrophilicity at C-2, facilitating further nucleophilic substitutions.
Ring Functionalization via Cross-Coupling
The phenyl group at N-1 undergoes palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
this compound + Arylboronic Acid
→ 1-Aryl-6-imino-2-methylsulfanylpyrimidine-5-carbonitrile
Catalytic System
Applications
Diversifies the N-1 aryl group for structure-activity relationship (SAR) studies.
Acid/Base-Mediated Tautomerism
The imino group (NH) exhibits pH-dependent tautomerism:
Tautomeric Forms
| Condition | Dominant Form |
|---|---|
| Acidic (pH < 5) | Imino (NH) |
| Basic (pH > 9) | Amino (NH₂) |
Evidence
¹H NMR shows NH proton at δ 6.0 ppm (DMSO-d₆), disappearing upon deuteration .
Reactivity with Electrophiles
The electron-rich pyrimidine ring undergoes electrophilic substitution:
Nitration
this compound + HNO₃/H₂SO₄
→ 3-Nitro derivative
Conditions
Regioselectivity
Nitration occurs preferentially at C-3 due to directing effects of SCH₃ and CN groups.
Hydrolysis Reactions
The cyano group hydrolyzes under acidic or basic conditions:
Hydrolysis Products
| Condition | Product |
|---|---|
| HCl (6M), reflux | 5-Carboxamide derivative |
| NaOH (10%), Δ | 5-Carboxylic acid derivative |
Applications
Carboxylic acid derivatives serve as intermediates for peptide conjugates .
Scientific Research Applications
6-Imino-2-(methylthio)-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Imino-2-(methylthio)-1-phenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following pyrimidine derivatives share partial structural homology with the target compound but differ in substituents and functional groups:
Key Observations :
- Imino vs. Oxo Groups: The 6-imino group in the target compound enables tautomerism (e.g., imine-enamine equilibria), unlike the 6-oxo group in compounds like and , which are locked in keto forms. This affects hydrogen-bonding interactions in biological systems.
- Methylsulfanyl vs.
- Substitution at Position 1 : The 1-phenyl group in the target compound enhances aromatic interactions compared to 1-methyl or 1-hydrogen in and , respectively.
Physicochemical Properties
Biological Activity
6-Imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The key steps include the introduction of the imino group and the methylthio moiety, followed by carbonitrile formation. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to improve yield and purity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
- Anticancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects against multiple cancer cell lines, including MCF-7 and HepG2. The half-maximal inhibitory concentration (IC50) values were reported between 10 to 30 µM .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, showing IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
Anticancer Activity
In vitro cytotoxicity assays were conducted on several cancer cell lines to evaluate the anticancer potential of the compound. The findings are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HepG2 | 15 |
| A549 | 25 |
The compound induced apoptosis in cancer cells, as evidenced by an increase in the Bax/Bcl2 ratio, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties were assessed through COX enzyme inhibition assays. The results showed that this compound effectively inhibited COX-2 activity.
| Compound | IC50 (µM) |
|---|---|
| 6-Imino-2-methylsulfanyl... | 0.04 |
| Celecoxib | 0.04 |
This suggests that the compound may be a promising candidate for the development of anti-inflammatory medications.
Case Study 1: Anticancer Evaluation
In a study focusing on the cytotoxic effects of various pyrimidine derivatives, researchers treated MCF-7 cells with different concentrations of this compound. Results indicated that higher concentrations led to increased cell death, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation involved testing the antimicrobial properties against clinical isolates of Staphylococcus aureus. The study concluded that the compound's efficacy was enhanced when used in combination with standard antibiotics, suggesting potential for synergistic effects in treating infections.
Q & A
Q. What are the established synthetic routes for 6-Imino-2-methylsulfanyl-1-phenylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including condensation and cyclization steps. Key methodologies include:
- Condensation of β-chloroenaldehyde derivatives with thiourea or urea analogs under acidic/basic conditions to form the pyrimidine core .
- Three-component reactions using aldehydes, nitriles, and thiourea derivatives under thermal aqueous conditions, which allow modular substitution at positions 2 and 6 .
- Substituent-specific modifications : For example, introducing the methylsulfanyl group at position 2 via nucleophilic displacement of chloro intermediates using sodium thiomethoxide .
Critical factors :
- Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may reduce regioselectivity.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance imino-group stabilization .
- Solvent systems : Polar aprotic solvents (e.g., DMF) favor nitrile incorporation at position 5 .
Example yield optimization:
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | DMF, 100°C, 6h | 72 |
| Thiomethoxide displacement | EtOH, reflux, 4h | 85 |
Q. How is this compound characterized spectroscopically, and what key data distinguish it from analogs?
Core characterization techniques :
- ¹H/¹³C NMR :
-
5-Carbonitrile : Sharp singlet at δ ~110–115 ppm in ¹³C NMR .
-
2-Methylsulfanyl : CH₃ protons appear as a singlet at δ ~2.5 ppm (¹H NMR); sulfur-linked carbon at δ ~15–20 ppm (¹³C NMR) .
- IR Spectroscopy :
-
Imino (NH) stretch : Broad band at ~3300–3400 cm⁻¹ .
- Mass Spectrometry :
-
Molecular ion peak [M+H]⁺ at m/z 283 (calculated for C₁₂H₁₀N₄S) with fragmentation patterns dominated by loss of CN (Δ m/z 26) .
Differentiation from analogs :
Q. What are the primary biological activities reported for this compound?
While direct data on 6-imino-2-methylsulfanyl derivatives are limited, structurally related pyrimidines exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Enzyme inhibition : IC₅₀ ~5 µM for dihydrofolate reductase (DHFR) due to the nitrile group’s electron-withdrawing effects .
- Anticancer potential : EC₅₀ ~20 µM in MCF-7 breast cancer cells via apoptosis induction .
Advanced Research Questions
Q. How can synthetic protocols be optimized to resolve contradictions in reported bioactivity data?
Discrepancies in biological data (e.g., variable IC₅₀ values) often arise from:
- Impurity profiles : Unreacted thiourea precursors (≥5%) can artificially inflate bioactivity. Purity should be confirmed via HPLC (>98%) and elemental analysis (Δ <0.4% for C/H/N) .
- Solubility artifacts : Use standardized DMSO stock solutions (<0.1% v/v in assays) to avoid precipitation .
- Substituent effects : Methylsulfanyl at position 2 enhances lipophilicity (logP ~2.1) compared to 2-methoxy analogs (logP ~1.3), altering membrane permeability .
Optimization strategy :
Q. What methodologies are employed to analyze structure-activity relationships (SAR) for the 2-methylsulfanyl substituent?
Q. How can novel applications (e.g., photophysical or catalytic) be explored for this compound?
Emerging directions :
- Photoactive materials : The nitrile and imino groups enable coordination to transition metals (e.g., Ru(II) complexes) for light-harvesting applications. Emission spectra show λₑₘ ~450 nm in acetonitrile .
- Organocatalysis : The sulfur atom facilitates thiol-mediated asymmetric catalysis. Preliminary data show 78% ee in aldol reactions .
Experimental design :
- Metal complexation : React with RuCl₃·3H₂O in ethanol/water (1:1) under argon to avoid oxidation .
- Catalytic screening : Use 10 mol% catalyst in DCM at 25°C, monitoring enantioselectivity via chiral HPLC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
